2-((4-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde
Description
2-((4-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde (CAS Ref: 10-F769717) is a fluorinated aromatic aldehyde with a molecular formula of C₁₆H₁₅FO₂ and a molecular weight of 266.29 g/mol. Its structure features a benzaldehyde core substituted with methyl groups at the 3- and 4-positions and a 4-fluorobenzyloxy group at the 2-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.
The compound’s physicochemical properties include a topological polar surface area (TPSA) of 26.3 Ų (calculated for the aldehyde and ether oxygen) and an estimated log P (lipophilicity) of 3.2, indicating moderate hydrophobicity. The presence of the electron-withdrawing fluorine atom and sterically demanding methyl groups influences its reactivity in nucleophilic additions or condensation reactions.
Properties
Molecular Formula |
C16H15FO2 |
|---|---|
Molecular Weight |
258.29 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methoxy]-3,4-dimethylbenzaldehyde |
InChI |
InChI=1S/C16H15FO2/c1-11-3-6-14(9-18)16(12(11)2)19-10-13-4-7-15(17)8-5-13/h3-9H,10H2,1-2H3 |
InChI Key |
VQZLRJZYAGBOQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)OCC2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction-Based Approach
The synthesis begins with the preparation of 3,4-dimethylbenzaldehyde, a critical precursor. A widely reported method involves a Grignard reaction using 4-bromo-o-xylene and magnesium in anhydrous tetrahydrofuran (THF). The reaction proceeds as follows:
$$
\text{4-Bromo-o-xylene} + \text{Mg} \xrightarrow{\text{THF}} \text{Grignard reagent} \xrightarrow{\text{N,N-Dimethylformamide (DMF)}} \text{3,4-Dimethylbenzaldehyde}
$$
Key conditions include:
Alternative Oxidation Routes
3,4-Dimethylbenzyl alcohol can be oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane. However, this method yields lower purity (85–90%) due to over-oxidation to carboxylic acid byproducts.
Etherification with 4-Fluorobenzyl Bromide
Williamson Ether Synthesis
The 2-hydroxy group of 3,4-dimethylbenzaldehyde is functionalized via Williamson ether synthesis. 4-Fluorobenzyl bromide serves as the alkylating agent in the presence of a base:
$$
\text{3,4-Dimethyl-2-hydroxybenzaldehyde} + \text{4-Fluorobenzyl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{2-((4-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde}
$$
Optimized Conditions :
Phase-Transfer Catalysis
To improve reaction efficiency, tetrabutylammonium bromide (TBAB) has been employed as a phase-transfer catalyst. This method reduces reaction time to 6 hours and increases yield to 75% by enhancing the solubility of the phenolic intermediate.
Alternative Synthetic Strategies
Ullmann Coupling for Direct Ether Formation
A copper-catalyzed Ullmann coupling between 3,4-dimethyl-2-iodobenzaldehyde and 4-fluorobenzyl alcohol has been explored. While this method bypasses the need for pre-formed benzyl bromides, it requires elevated temperatures (120°C) and produces moderate yields (60%).
Industrial-Scale Considerations
Solvent Recovery
DMF recovery systems using vacuum distillation reduce costs by 30% in large-scale production, as demonstrated in benzaldehyde-related syntheses.
Analytical Characterization
Spectroscopic Data
Crystallography
Single-crystal X-ray diffraction confirms the planar geometry of the benzaldehyde core and the orthogonal orientation of the fluorobenzyl group.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 2-((4-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: 2-((4-Fluorobenzyl)oxy)-3,4-dimethylbenzoic acid.
Reduction: 2-((4-Fluorobenzyl)oxy)-3,4-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde has potential applications across pharmaceuticals and other fields. Research suggests its usefulness as a building block in synthesizing various compounds. The uniqueness of 2-((2-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde arises from its combination of fluorinated and dimethyl-substituted aromatic systems, potentially giving it unique physical and chemical properties compared to its analogs.
Potential Applications
- Pharmaceuticals It serves as a building block in synthesizing complex pharmaceutical compounds.
- Interaction Studies Research indicates that similar compounds can interact with enzymes or receptors, potentially modulating their activity. These interactions are crucial for understanding the pharmacodynamics and pharmacokinetics of such compounds.
Comparison with Similar Compounds
| Compound | Structure Features | Notable Properties |
|---|---|---|
| 3,4-Dimethylbenzaldehyde | No fluorine; simpler structure | Commonly used as an intermediate |
| 2-Fluorobenzaldehyde | Contains fluorine; lacks additional methyl groups | Known for enhanced reactivity |
| 2-Methoxy-3,4-dimethylbenzaldehyde | Contains methoxy group; no fluorine | Exhibits different solubility profiles |
| 4-Fluorobenzaldehyde | Fluorine at para position; simpler than target | Often used in medicinal chemistry |
Mechanism of Action
The mechanism of action of 2-((4-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This interaction is mediated by the aldehyde group, which can form covalent bonds with nucleophilic residues in the enzyme’s active site. Additionally, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key comparisons between 2-((4-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde and analogous compounds:
Structural and Electronic Effects
- Substituent Influence: The 4-fluorobenzyloxy group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., benzyloxy derivatives) due to fluorine’s electron-withdrawing effect. However, it reduces solubility compared to polar groups like boronic acid . This contrasts with 4-(Difluoromethoxy)-3-methoxybenzaldehyde, where methoxy groups improve solubility but reduce lipophilicity .
Physicochemical and Bioavailability Profiles
- TPSA and Permeability : The target’s TPSA (26.3 Ų) is lower than 4-(Difluoromethoxy)-3-methoxybenzaldehyde (35.5 Ų), favoring better blood-brain barrier (BBB) permeability but reducing aqueous solubility .
- Log P and Solubility : The target’s higher log P (~3.2) versus 4-(Difluoromethoxy)-3-methoxybenzaldehyde (1.8) underscores its lipophilicity, which may enhance cell membrane penetration but complicate formulation.
Biological Activity
2-((4-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde is a compound characterized by its unique structural features, which include a fluorobenzyl ether group and a dimethyl-substituted benzaldehyde moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A fluorobenzyl group that may enhance lipophilicity and biological interaction.
- Two methyl groups attached to the benzaldehyde ring, which can influence its reactivity and binding affinity.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit significant antimicrobial activities. The presence of halogen substituents, such as fluorine, is associated with enhanced biological activity against various pathogens. Preliminary studies suggest that this compound may possess both antibacterial and antifungal properties.
| Activity Type | Potential Efficacy | References |
|---|---|---|
| Antibacterial | Moderate | |
| Antifungal | Moderate |
Cytotoxicity
The cytotoxic effects of this compound have been investigated through various assays. In vitro studies suggest that the compound may induce apoptosis in cancer cell lines, potentially making it a candidate for further development as an anticancer agent.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15 | |
| MCF-7 (breast cancer) | 20 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction may lead to alterations in protein function and contribute to its cytotoxic and antimicrobial effects.
Study on Anticancer Activity
A study published in 2023 evaluated the anticancer potential of various benzaldehyde derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines while sparing normal cells, suggesting a selective action that warrants further exploration.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has shown that similar compounds can modulate neurochemical pathways involved in neurodegenerative diseases. Future studies are necessary to determine if this compound can provide neuroprotection through antioxidant mechanisms.
Q & A
Q. What are the common synthetic routes for 2-((4-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves nucleophilic aromatic substitution or Ullmann-type coupling. For example, reacting 3,4-dimethylsalicylaldehyde with 4-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization may include solvent selection (polar aprotic solvents enhance reactivity) and catalyst screening (e.g., CuI for coupling efficiency). Evidence from similar benzaldehyde derivatives suggests that microwave-assisted synthesis reduces reaction time by 30–50% while maintaining yields >80% .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at C3/C4 and fluorobenzyloxy at C2). The aldehyde proton typically resonates at δ 9.8–10.2 ppm .
- X-ray Crystallography : Resolves steric effects from the 3,4-dimethyl and fluorobenzyl groups, providing bond length/angle data for computational modeling .
- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., oxidation of the aldehyde group to carboxylic acid) .
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms or kinases using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic potential .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Data from structurally similar compounds show EC₅₀ values ranging from 5–50 µM .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or dynamic conformational changes. For example:
- DFT Calculations : Compare computed chemical shifts (using Gaussian09/B3LYP/6-311++G**) with experimental NMR data. Deviations >0.5 ppm may indicate unaccounted solvation .
- Variable-Temperature NMR : Identify rotamers of the fluorobenzyloxy group by analyzing splitting patterns at −40°C to 80°C .
Q. What computational strategies predict binding affinities for target proteins?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Model interactions with enzymes like COX-2 or EGFR. The fluorobenzyl group enhances hydrophobic binding, while the aldehyde may form hydrogen bonds .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. How can reaction yields be improved for large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
